Glucoraphanin

Nutraceutical Formulation Gastrointestinal Stability Dietary Supplement Development

Glucoraphanin is the optimal procurement choice for applications requiring a stable, shelf-tolerant sulforaphane precursor. It exhibits the highest gastric stability among major Brassica glucosinolates, ensuring intact delivery to the colon for microbiome-mediated hydrolysis and sustained Nrf2 pathway activation. Unlike pre-hydrolyzed sulforaphane preparations, glucoraphanin avoids rapid degradation and is not interchangeable with other glucosinolates (e.g., sinigrin, glucobrassicin) or with sulforaphane itself due to fundamentally different stability profiles, enzymatic conversion kinetics, and intrinsic bioactivity. For experiments investigating myrosinase-dependent activation, glucoraphanin serves as the definitive negative control in cell-based assays lacking the enzyme. Co-formulation with active myrosinase increases sulforaphane bioavailability 3- to 4-fold.

Molecular Formula C12H23NO10S3
Molecular Weight 437.5 g/mol
CAS No. 1432982-77-8
Cat. No. B7897274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucoraphanin
CAS1432982-77-8
Molecular FormulaC12H23NO10S3
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/b13-8+/t7-,9-,10+,11-,12+,25?/m1/s1
InChIKeyGMMLNKINDDUDCF-RFOBZYEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucoraphanin (CAS 21414-41-5): A Stable Glucosinolate Precursor for Nrf2-Mediated Cytoprotection in Research and Supplement Formulations


Glucoraphanin (4-methylsulfinylbutyl glucosinolate, CAS 21414-41-5) is the predominant glucosinolate found in broccoli (Brassica oleracea var. italica) and broccoli seeds, serving as the biosynthetic precursor to the bioactive isothiocyanate sulforaphane [1]. Upon enzymatic hydrolysis by the plant enzyme myrosinase (β-thioglucosidase) or via metabolism by the mammalian gut microbiome, glucoraphanin is converted to sulforaphane, which activates the Keap1-Nrf2-ARE pathway and induces phase II detoxification enzymes [2]. As an intact glucosinolate with molecular formula C₁₂H₂₃NO₁₀S₃ and molecular weight 437.51 g/mol, glucoraphanin exhibits markedly greater chemical stability than its degradation product sulforaphane, making it the preferred storage and formulation form for both research applications and dietary supplement development [3].

Glucoraphanin Procurement: Why Glucosinolate Class Interchangeability Is Not Supported by Stability and Bioactivation Data


Glucoraphanin cannot be interchanged with other glucosinolates (e.g., sinigrin, glucoraphenin, glucobrassicin, glucoerucin) or with its hydrolysis product sulforaphane without fundamentally altering experimental outcomes or product performance. Each glucosinolate exhibits distinct stability profiles under processing and simulated gastric conditions: glucoraphanin demonstrates the highest stability among major Brassica glucosinolates during in vitro gastric digestion, whereas glucobrassicin is the most vulnerable to degradation [1]. Furthermore, myrosinase enzymes display differential substrate specificity toward individual glucosinolates, with varying hydrolytic activities (e.g., sinigrin: 12.73 U/mg; glucoraphanin: 6.99 U/mg; glucoraphenin: 4.81 U/mg), directly affecting conversion efficiency and yield of the target bioactive isothiocyanate [2]. Critically, glucoraphanin itself is biologically inactive in certain cellular models at concentrations where sulforaphane exhibits potent activity (IC₅₀ = 7.81 µM for MCP-1 inhibition), confirming that procurement of the correct precursor versus active metabolite determines whether Nrf2-mediated cytoprotective effects are achievable in a given experimental system [3]. These compound-specific differences in stability, enzymatic conversion kinetics, and intrinsic bioactivity preclude generic substitution within the glucosinolate class.

Glucoraphanin Technical Evidence Guide: Quantified Differentiation Versus Glucobrassicin, Sinigrin, Glucoraphenin, and Sulforaphane


Glucoraphanin Exhibits Highest In Vitro Gastric Stability Among Major Brassica Glucosinolates

Glucoraphanin demonstrates superior stability compared to glucobrassicin and other glucosinolates under simulated gastric digestion conditions. In a comparative study evaluating the evolution of four major glucosinolates (sinigrin, glucoraphanin, glucoerucin, and glucobrassicin) during in vitro gastric digestion of Brassica vegetable powders, glucoraphanin exhibited the highest stability while glucobrassicin was the most vulnerable to degradation [1].

Nutraceutical Formulation Gastrointestinal Stability Dietary Supplement Development

Glucoraphanin Is Inactive in Inflammatory Chemokine Inhibition at 50 µM Whereas Sulforaphane Exhibits Potent IC₅₀ Activity

In a cellular model of gliadin-induced inflammation using human intestinal epithelial cells (CaCo-2), glucoraphanin at 50 µM showed no inhibitory activity against chemokine release, whereas its hydrolysis product sulforaphane potently inhibited MCP-1 release with an IC₅₀ of 7.81 µM [1]. This demonstrates that glucoraphanin functions strictly as an inert precursor requiring enzymatic activation to exert Nrf2-mediated cytoprotective effects.

Inflammation Research Cytoprotection Assays Nrf2 Pathway Activation

Rmyr Myrosinase Exhibits Differential Hydrolytic Activity: Sinigrin (12.73 U/mg) > Glucoraphanin (6.99 U/mg) > Glucoraphenin (4.81 U/mg)

The novel myrosinase Rmyr from Rahnella inusitata displays distinct substrate-specific hydrolytic activities toward different glucosinolates. Under standardized assay conditions, the enzyme's specific activity was 12.73 U/mg for sinigrin, 6.99 U/mg for glucoraphanin, and 4.81 U/mg for glucoraphenin [1]. Despite this intermediate activity ranking, Rmyr achieved a 92.48% conversion efficiency of glucoraphanin to sulforaphane from broccoli seeds, yielding 9.56 mg sulforaphane per gram of broccoli seeds [1].

Biocatalysis Enzymatic Conversion Isothiocyanate Production

Glucoraphanin Bioavailability Is Contingent on Myrosinase Activity: Pre-Hydrolyzed Sulforaphane Formulations Achieve 3- to 4-Fold Higher Bioavailability

The bioavailability of sulforaphane derived from glucoraphanin is critically dependent on the presence of active myrosinase. Multiple independent studies have established that sulforaphane delivered from preparations containing active plant myrosinase (pre-hydrolyzed formulations) is 3- to 4-fold more bioavailable than sulforaphane generated from glucoraphanin delivered without active myrosinase [1]. In a randomized crossover clinical trial, consumption of glucoraphanin-rich broccoli soup resulted in detectable urinary sulforaphane (p < 0.001), confirming that in vivo conversion does occur via gut microbiome activity, albeit with lower efficiency than myrosinase-pre-treated preparations [2].

Pharmacokinetics Oral Bioavailability Supplement Formulation

Glucoraphanin Application Scenarios: Evidence-Based Use Cases for Research and Industrial Procurement


Oral Dietary Supplement Formulations Requiring Gastric Stability and Controlled Microbiome-Mediated Bioactivation

Glucoraphanin is the optimal procurement choice for oral supplements where sustained release and lower gastrointestinal activation are desired. Its demonstrated highest gastric stability among major Brassica glucosinolates [1] ensures intact delivery to the colon, where gut microbiota-mediated hydrolysis to sulforaphane occurs. This application scenario is supported by clinical evidence showing that oral glucoraphanin administration (450 mg/day; 1 mmol) in humans induces a 3.1-fold increase in NQO1 mRNA expression in skin biopsies, confirming systemic cytoprotective effects following gastrointestinal conversion [2]. Unlike pre-hydrolyzed sulforaphane preparations, glucoraphanin-based formulations provide a stable shelf-stable precursor that avoids the rapid degradation and poor stability characteristic of isolated sulforaphane.

In Vitro Mechanistic Studies Requiring Controlled Enzymatic Activation for Nrf2 Pathway Investigation

Glucoraphanin is the appropriate starting material for experiments designed to investigate the conversion-dependent nature of Nrf2 activation. Direct comparative data demonstrate that glucoraphanin at 50 µM is inactive in chemokine inhibition assays, whereas its hydrolysis product sulforaphane exhibits an IC₅₀ of 7.81 µM [3]. This property enables researchers to use glucoraphanin as a negative control in cellular assays lacking myrosinase, or to study the kinetics and conditions of myrosinase-dependent activation. For experiments where direct, enzyme-independent Nrf2 activation is required, procurement of sulforaphane rather than glucoraphanin is indicated.

Biocatalytic Production of Sulforaphane at Laboratory to Pilot Scale Using Defined Enzyme Systems

Glucoraphanin serves as the substrate of choice for enzymatic sulforaphane production using characterized myrosinases such as Rmyr from Rahnella inusitata. Under optimized conditions (40 °C, pH 7.0), this enzyme achieves 92.48% conversion efficiency of glucoraphanin to sulforaphane within 10 minutes, yielding 9.56 mg sulforaphane per gram of broccoli seed material [4]. The well-characterized hydrolytic activity of 6.99 U/mg for glucoraphanin enables precise stoichiometric calculation of enzyme-to-substrate ratios for reproducible sulforaphane generation. This application is particularly relevant for laboratories requiring fresh, in situ-generated sulforaphane to circumvent the storage stability limitations of the isolated isothiocyanate.

Bioavailability-Enhanced Formulations Through Co-Administration of Glucoraphanin with Exogenous Myrosinase

For applications requiring maximized systemic sulforaphane exposure, procurement of glucoraphanin for co-formulation with active myrosinase represents an evidence-based strategy. Data from human studies demonstrate that sulforaphane from myrosinase-pre-treated glucoraphanin preparations is 3- to 4-fold more bioavailable than sulforaphane generated from glucoraphanin delivered without active myrosinase [5]. This application scenario supports the development of two-component supplement systems (glucoraphanin plus myrosinase) or single formulations using enteric coating technologies that prevent gastric myrosinase inactivation while ensuring enzyme-substrate contact in the intestinal environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glucoraphanin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.